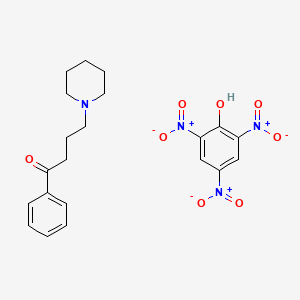
1-Phenyl-4-piperidin-1-ylbutan-1-one;2,4,6-trinitrophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenyl-4-piperidin-1-ylbutan-1-one: and 2,4,6-trinitrophenol are two distinct chemical compounds with unique properties and applications
準備方法
1-Phenyl-4-piperidin-1-ylbutan-1-one
The synthesis of 1-Phenyl-4-piperidin-1-ylbutan-1-one typically involves the reaction of 4-piperidone with phenylmagnesium bromide, followed by a series of purification steps to obtain the final product. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity.
2,4,6-Trinitrophenol
2,4,6-Trinitrophenol, or picric acid, is synthesized through the nitration of phenol using concentrated nitric acid and sulfuric acid. The process involves careful temperature control to prevent decomposition and ensure the formation of the desired trinitro compound . Industrial production methods have been refined to enhance safety and efficiency, given the compound’s explosive nature.
化学反応の分析
1-Phenyl-4-piperidin-1-ylbutan-1-one
1-Phenyl-4-piperidin-1-ylbutan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
2,4,6-Trinitrophenol
2,4,6-Trinitrophenol is known for its reactivity due to the presence of nitro groups. It undergoes electrophilic substitution reactions, such as nitration and halogenation, under mild conditions . The compound also forms salts with bases, which are used in various applications, including explosives and dyes .
科学的研究の応用
1-Phenyl-4-piperidin-1-ylbutan-1-one
1-Phenyl-4-piperidin-1-ylbutan-1-one is widely used in medicinal chemistry for the development of pharmaceuticals. It serves as a precursor for various drugs targeting the central nervous system and has applications in the synthesis of analgesics and anesthetics .
2,4,6-Trinitrophenol
2,4,6-Trinitrophenol has a broad range of applications in scientific research. It is used as a reagent in chemical analysis, a precursor for the synthesis of other chemicals, and an explosive in military and industrial applications . Additionally, it has historical significance as a dye and antiseptic .
作用機序
1-Phenyl-4-piperidin-1-ylbutan-1-one
The mechanism of action of 1-Phenyl-4-piperidin-1-ylbutan-1-one involves its interaction with specific receptors in the central nervous system. It acts as an agonist or antagonist, modulating neurotransmitter release and affecting neuronal activity. The molecular targets include opioid receptors and ion channels, which play a crucial role in its pharmacological effects .
2,4,6-Trinitrophenol
2,4,6-Trinitrophenol exerts its effects through its highly reactive nitro groups. These groups facilitate electrophilic substitution reactions, leading to the formation of various products. The compound’s explosive nature is due to the rapid decomposition of the nitro groups, releasing a large amount of energy .
類似化合物との比較
1-Phenyl-4-piperidin-1-ylbutan-1-one
Similar compounds include other piperidine derivatives, such as 4-phenylpiperidine and 4-piperidone. These compounds share structural similarities but differ in their pharmacological properties and applications. 1-Phenyl-4-piperidin-1-ylbutan-1-one is unique due to its specific interactions with central nervous system receptors .
2,4,6-Trinitrophenol
Similar compounds to 2,4,6-trinitrophenol include other nitroaromatic compounds, such as trinitrotoluene (TNT) and nitroglycerin. These compounds share similar explosive properties but differ in their chemical structures and applications. 2,4,6-Trinitrophenol is unique due to its historical use as a dye and antiseptic, in addition to its explosive properties .
特性
CAS番号 |
61025-40-9 |
|---|---|
分子式 |
C21H24N4O8 |
分子量 |
460.4 g/mol |
IUPAC名 |
1-phenyl-4-piperidin-1-ylbutan-1-one;2,4,6-trinitrophenol |
InChI |
InChI=1S/C15H21NO.C6H3N3O7/c17-15(14-8-3-1-4-9-14)10-7-13-16-11-5-2-6-12-16;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1,3-4,8-9H,2,5-7,10-13H2;1-2,10H |
InChIキー |
NTUMHGRVVRETLM-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)CCCC(=O)C2=CC=CC=C2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



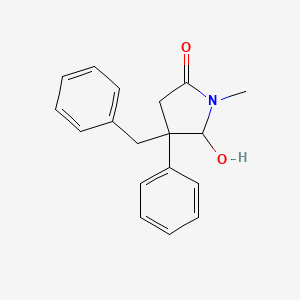


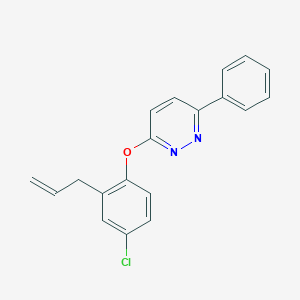
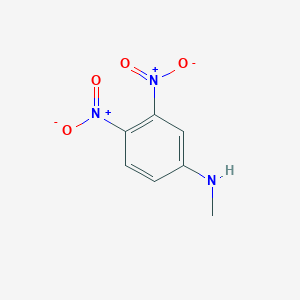
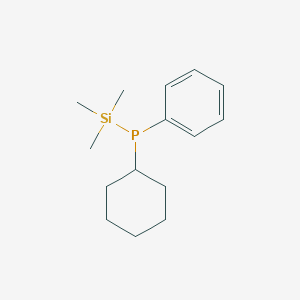


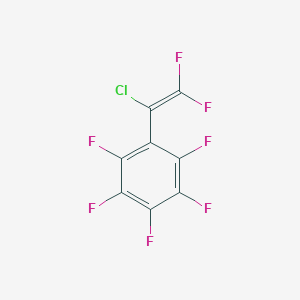



![3,5-dimethyl-4-[(E)-(4-nitrophenyl)diazenyl]-1,2-oxazole](/img/structure/B14603859.png)
